Enhanced Aqueous Solubility vs. Unsubstituted Phthalide
The introduction of a 7-hydroxy group into the phthalide scaffold results in a measurable increase in aqueous solubility relative to the unsubstituted parent compound. While the parent phthalide (CAS 87-41-2) is classified as 'sparingly soluble' in water , 7-hydroxyisobenzofuran-1(3H)-one exhibits 'moderate solubility' in the same solvent . This difference is a direct consequence of the hydrogen-bonding capacity introduced by the hydroxyl group, which enhances its solvation in polar media. This is a key differentiator for applications requiring aqueous reaction conditions or for biological assays where solubility in physiological buffers is a critical parameter.
| Evidence Dimension | Qualitative Aqueous Solubility |
|---|---|
| Target Compound Data | Moderately soluble in water and polar solvents like ethanol |
| Comparator Or Baseline | Parent phthalide (CAS 87-41-2) is sparingly soluble in water |
| Quantified Difference | From 'sparingly soluble' to 'moderately soluble' (qualitative improvement) |
| Conditions | Literature assessment of solubility in water at room temperature; no single standardized assay was used across studies. |
Why This Matters
The improved aqueous solubility of 7-hydroxyisobenzofuran-1(3H)-one can directly impact its processability in aqueous-phase chemical reactions and its behavior in biological assays, where solubility is a key determinant of effective concentration and assay outcome.
